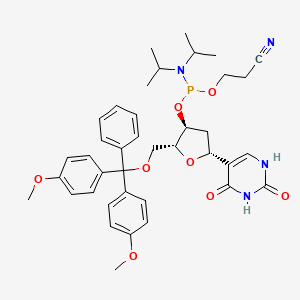
Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate
Vue d'ensemble
Description
Sodium is a highly reactive metal and the sixth most abundant element on Earth . It is commonly found in compounds such as sodium chloride, which is very soluble in water . The compound you mentioned seems to be a complex organic molecule that contains sodium, possibly an ester or a salt of some kind. Esters have the general formula RCOOR’, where R and R’ represent different groups of atoms .
Molecular Structure Analysis
The molecular structure of a compound can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For sodium compounds, the sodium ions are often surrounded by other ions or molecules, forming a complex 3D structure .Chemical Reactions Analysis
Sodium compounds can participate in a variety of chemical reactions. For example, sodium propionate can react with acids to form propionic acid and a sodium salt .Physical And Chemical Properties Analysis
Sodium compounds have diverse physical and chemical properties. For instance, sodium propionate appears as a white solid and is highly soluble in water . Sodium itself is a soft metal that is highly reactive with water .Applications De Recherche Scientifique
Selective Reducing Agents
Research on sodium cyanohydridoborate demonstrates its utility as a selective reducing agent for various organic functional groups, offering a method for the synthesis of amino acids and enabling the labeling of compounds with isotopes like deuterium or tritium. This highlights the potential of sodium-based compounds in synthetic chemistry for selective reduction processes (Borch, Bernstein, & Durst, 1971).
Crystal Structure Analysis
The crystal structure analysis of warfarin sodium 2‐propanol solvate provides insights into the arrangement of sodium ions and their interactions within the crystal lattice. Such analyses are crucial for understanding the physical and chemical properties of sodium-based compounds, informing their potential applications in materials science and pharmaceuticals (Sheth, Young, & Grant, 2002).
Antitumor Activity
Studies on sodium bis(2‐(3′,6′,9′‐trioxadecyl)‐1,2‐dicarba‐closo‐dodecaborane-1‐carboxylato)triphenylstannate have shown significant in vitro antitumor activity against human tumor cell lines. This underscores the therapeutic potential of sodium-based compounds in cancer treatment, focusing on their antitumor properties (Bregadze et al., 2004).
Water Oxidation Catalysis
Research on water oxidation catalysts driven by sodium periodate with non-heme iron complexes highlights the role of sodium-based oxidants in catalyzing water oxidation. This is particularly relevant for energy conversion processes and the development of sustainable energy technologies (Parent et al., 2014).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
disodium;(2S)-2-amino-3-[[(2R)-2,3-di(dodecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58NO10P.2Na/c1-3-5-7-9-11-13-15-17-19-21-28(32)38-23-26(24-39-42(36,37)40-25-27(31)30(34)35)41-29(33)22-20-18-16-14-12-10-8-6-4-2;;/h26-27H,3-25,31H2,1-2H3,(H,34,35)(H,36,37);;/q;2*+1/p-2/t26-,27+;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFNDGPJOWQUTH-IBUTWNQASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CCCCCCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCCCCCC.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56NNa2O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (S)-2-amino-3-((((R)-2,3-bis(dodecanoyloxy)propoxy)oxidophosphoryl)oxy)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





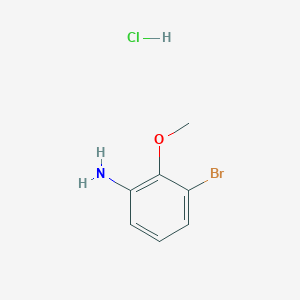

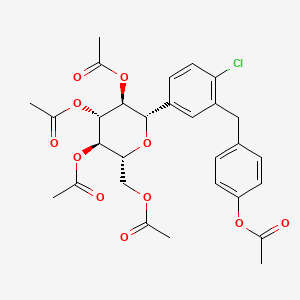

![3-[5-(2-Carboxyethyl)pyrazon-2-yl]Propanoic acid](/img/structure/B1493994.png)
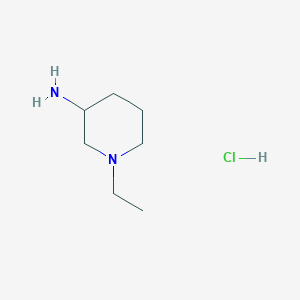
![(2S,5R,6R)-6-[[2,2-Dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;1-ethylpiperidine](/img/structure/B1493998.png)
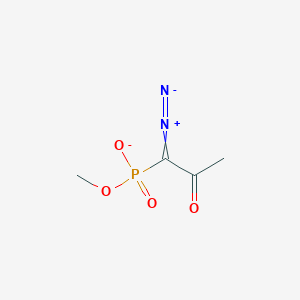

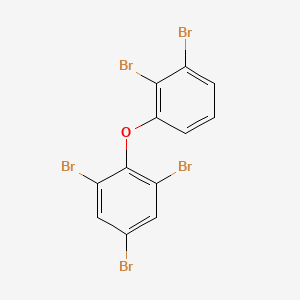
![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)
